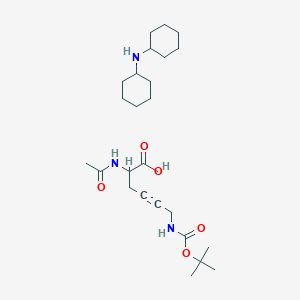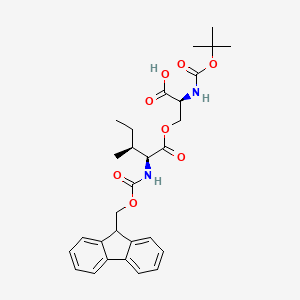
Boc-D-tyr(all)-OH
Übersicht
Beschreibung
Boc-D-tyrosine(all)-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group on the phenyl ring is protected by an allyl group. This compound is commonly used in peptide synthesis as a protected form of tyrosine, allowing for selective deprotection and further functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Boc-D-tyrosine(all)-OH is widely used in solid-phase peptide synthesis, allowing for the incorporation of D-tyrosine into peptides with selective deprotection steps.
Biology:
Protein Engineering: Used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-tyrosine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is protected by reacting the Boc-D-tyrosine with allyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of Boc-D-tyrosine(all)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: Boc-D-tyrosine(all)-OH undergoes deprotection reactions to remove the Boc and allyl groups. The Boc group is typically removed using trifluoroacetic acid, while the allyl group is removed using palladium-catalyzed hydrogenation.
Coupling Reactions: This compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid or peptide. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide and coupling agents like hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon with hydrogen gas for allyl removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in solvents like dimethylformamide or dichloromethane.
Major Products:
Deprotection: D-tyrosine after removal of protecting groups.
Coupling: Peptides containing D-tyrosine residues.
Wirkmechanismus
Molecular Targets and Pathways: Boc-D-tyrosine(all)-OH itself does not have a direct biological mechanism of action as it is primarily a synthetic intermediate. peptides and proteins synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Boc-D-tyrosine-OH: Similar but lacks the allyl protection on the phenolic hydroxyl group.
Fmoc-D-tyrosine(all)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino protection.
Boc-L-tyrosine(all)-OH: The L-isomer of the compound, used for incorporating L-tyrosine into peptides.
Uniqueness: Boc-D-tyrosine(all)-OH is unique in its combination of Boc and allyl protecting groups, allowing for selective deprotection and incorporation of D-tyrosine into peptides. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over protecting group removal is required.
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)













